N~1~'-(3-methylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide
Overview
Description
N~1~‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide is a complex organic compound that belongs to the class of bipiperidine derivatives. This compound is characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom of a bipiperidine scaffold, with two carboxamide groups at the 1’ and 4’ positions. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide typically involves a multi-step process. One common method starts with the preparation of the bipiperidine core, followed by the introduction of the 3-methylphenyl group and the carboxamide functionalities. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide groups to amines.
Substitution: The bipiperidine core can undergo substitution reactions with electrophiles, facilitated by the presence of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products
Scientific Research Applications
N~1~‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar bipiperidine core.
Lofentanyl: Another fentanyl analogue with modifications to the piperidine ring.
Ohmfentanyl: A highly potent fentanyl derivative with additional functional groups.
Uniqueness
N~1~‘-(3-methylphenyl)-1,4’-bipiperidine-1’,4’-dicarboxamide is unique due to the presence of the 3-methylphenyl group and the specific positioning of the carboxamide groups
Properties
IUPAC Name |
1-N-(3-methylphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-15-6-5-7-16(14-15)21-18(25)22-12-8-19(9-13-22,17(20)24)23-10-3-2-4-11-23/h5-7,14H,2-4,8-13H2,1H3,(H2,20,24)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLDRJGLBPMKSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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